2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride
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Overview
Description
“2’-Methylspiro[1H-2-benzofuran-3,5’-piperidine];hydrochloride” is a compound that contains a benzofuran and a piperidine moiety . Benzofuran is a versatile scaffold in drug discovery, especially in the search for efficient antimicrobial candidates . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “2’-Methylspiro[1H-2-benzofuran-3,5’-piperidine];hydrochloride” includes a benzofuran ring and a piperidine ring . Benzofuran is a heterocyclic compound with a wide array of biological activities, making it a privileged structure in the field of drug discovery . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Benzofuran and its derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Scientific Research Applications
Synthesis and Structural Affinity
Spiropiperidine derivatives, including those related to 2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride, have been synthesized and evaluated for their binding properties to σ1 and σ2 receptors. These compounds are prepared through a series of synthetic steps involving bromine/lithium exchange reactions, addition to piperidin-4-one, and subsequent cyclization. Structural variations, particularly at the nitrogen atom and position 3 of the benzofuran system, have been explored to enhance receptor affinity and selectivity. The σ1 and σ2 receptor affinities are determined using radioligand binding assays, with certain derivatives showing high affinity and selectivity towards the σ1 receptor (Maier & Wünsch, 2002), (Maier & Wünsch, 2002).
Pharmacological Applications
These spiropiperidine derivatives have been identified for their potential in addressing neurological and psychological disorders due to their interaction with σ receptors. The σ receptors are implicated in several biological processes and pathological conditions, including the modulation of neurotransmitter systems, cell survival, and neuroprotection. The selective targeting of these receptors by spiropiperidine derivatives suggests potential applications in treating conditions such as depression, anxiety, schizophrenia, and neurodegenerative diseases. Additionally, their high σ1 receptor affinity and selectivity over σ2 receptors underscore their therapeutic potential in precision medicine, providing a pathway to develop treatments with fewer side effects (Wiese et al., 2009).
Metabolic Stability and Analgesic Activity
Further research into the pharmacology and metabolism of potent σ1 receptor ligands like 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] has revealed their rapid metabolism in liver microsomes and identified several metabolites. These studies are crucial for understanding the metabolic pathways and for designing derivatives with improved metabolic stability. Additionally, the analgesic activity of these compounds against neuropathic pain highlights their potential as novel analgesics, offering a new approach to pain management with a focus on σ1 receptor antagonism (Wiese et al., 2009).
Mechanism of Action
While the specific mechanism of action for “2’-Methylspiro[1H-2-benzofuran-3,5’-piperidine];hydrochloride” is not mentioned in the retrieved papers, benzofuran derivatives have been found to have antimicrobial properties . Piperidine derivatives are also important synthetic fragments for designing drugs .
Safety and Hazards
properties
IUPAC Name |
2'-methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-6-7-13(9-14-10)12-5-3-2-4-11(12)8-15-13;/h2-5,10,14H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJONLHOXVCYFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CN1)C3=CC=CC=C3CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride |
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